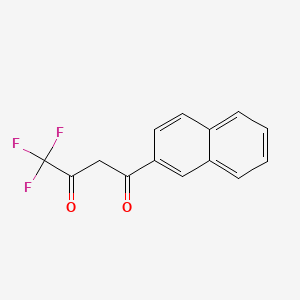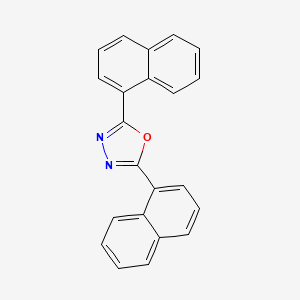
1-(Trifluoromethyl)vinyl acetate
Übersicht
Beschreibung
1-(Trifluoromethyl)vinyl acetate is an organic compound with the molecular formula C5H5F3O2. It is a vinyl ester derivative where the vinyl group is substituted with a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
1-(Trifluoromethyl)vinyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of trifluoroacetic acid with acetylene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
In industrial settings, the production of this compound often involves the use of specialized equipment to ensure the purity and yield of the compound. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product .
Analyse Chemischer Reaktionen
1-(Trifluoromethyl)vinyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)vinyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create polymers with unique properties.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is employed in the design of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)vinyl acetate involves its interaction with molecular targets and pathways. The trifluoromethyl group is known to influence the electronic properties of the compound, making it more reactive in certain chemical reactions. This reactivity allows the compound to participate in various biochemical processes, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)vinyl acetate can be compared with other similar compounds, such as:
Vinyl acetate: Unlike this compound, vinyl acetate lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethyl ethylene: This compound contains a trifluoromethyl group but lacks the acetate functionality, leading to distinct applications and reactivity.
Trifluoromethyl acrylate: Similar to this compound, this compound contains both a trifluoromethyl group and an ester functionality, but with different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the vinyl acetate structure, which imparts unique chemical properties and makes it valuable in various applications .
Eigenschaften
IUPAC Name |
3,3,3-trifluoroprop-1-en-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(5(6,7)8)10-4(2)9/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGSDIHTCTXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25212-05-9 | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80883818 | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247-91-8 | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2247-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002247918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)vinyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 1-(trifluoromethyl)vinyl acetate impact the solubility of poly(vinyl acetate) in supercritical CO2?
A1: Research has shown that incorporating this compound into poly(vinyl acetate) via RAFT/MADIX polymerization enhances its solubility in supercritical CO2 []. This enhancement is attributed to the interplay between polymer-polymer interactions and the entropy of mixing. Interestingly, an optimal copolymer composition exists for maximum solubility in supercritical CO2 [].
Q2: Can this compound be used as a substrate in asymmetric hydrogenation reactions, and what role does supercritical CO2 play?
A2: Yes, this compound serves as an effective substrate for asymmetric hydrogenation reactions using rhodium-based catalysts immobilized on supported ionic liquids (SILP) with supercritical CO2 as the mobile phase []. This system demonstrates high activity and enantioselectivity in the continuous flow synthesis of chiral compounds. Supercritical CO2 acts as a green solvent, offering advantages like easy separation and tunable properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















